Medrylamine-d5 (hydrochloride)
CAS No.:
Cat. No.: VC16675393
Molecular Formula: C18H24ClNO2
Molecular Weight: 326.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H24ClNO2 |
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Molecular Weight | 326.9 g/mol |
IUPAC Name | 2-[(4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride |
Standard InChI | InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H/i4D,5D,6D,7D,8D; |
Standard InChI Key | ZLOMYDCFJHNHGM-REAAFBMTSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)OC)OCCN(C)C)[2H])[2H].Cl |
Canonical SMILES | CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |
Introduction
Chemical Structure and Molecular Properties
Table 1: Molecular Properties of Medrylamine-d5 Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₈D₅NO₂·HCl | |
Molecular Weight | 326.9 g/mol | |
Parent Compound CID | 71749924 | |
Deuterium Substitution | 2,3,4,5,6-pentadeuteriophenyl |
Physicochemical Implications of Deuterium
Deuterium, a stable isotope of hydrogen, increases the molecular weight of Medrylamine-d5 Hydrochloride by approximately 5 atomic mass units compared to its non-deuterated counterpart. This alteration reduces the compound’s metabolic degradation rate due to the kinetic isotope effect, where carbon-deuterium bonds exhibit slower cleavage than carbon-hydrogen bonds (). Such properties make Medrylamine-d5 Hydrochloride invaluable for mass spectrometry-based studies, as the deuterium labeling allows for clear differentiation between endogenous and exogenous compounds in biological matrices ().
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of Medrylamine-d5 Hydrochloride involves isotopic labeling of the parent compound, Medrylamine Hydrochloride, through hydrogen-deuterium exchange reactions. Common methods include:
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Catalytic Deuterium Exchange: Utilizing platinum or palladium catalysts in deuterated solvents (e.g., D₂O or deuterated ethanol) to replace hydrogen atoms on the phenyl ring ().
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Chemical Synthesis from Deuterated Precursors: Building the molecule using deuterated benzene derivatives, ensuring precise placement of deuterium atoms ().
Reaction conditions—such as temperature (typically 50–80°C), pressure (1–3 atm), and pH (neutral to slightly acidic)—are tightly controlled to maximize deuterium incorporation while minimizing side reactions ().
Analytical Validation
Post-synthesis, Medrylamine-d5 Hydrochloride undergoes rigorous analysis to confirm deuterium content and purity:
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Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies deuterium incorporation by comparing mass-to-charge (m/z) ratios of deuterated and non-deuterated ions ().
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Identifies deuterium substitution patterns via characteristic shifts in ¹H-NMR spectra ( ).
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High-Performance Liquid Chromatography (HPLC): Assesses chemical purity, typically exceeding 98% for research-grade material ().
Table 2: Typical Synthesis Parameters and Outcomes
Parameter | Condition | Outcome |
---|---|---|
Temperature | 60°C | 95% deuterium incorporation |
Catalyst | Pd/C | Reduced side products |
Reaction Time | 24–48 hours | Yield: 70–80% |
Pharmacokinetic and Metabolic Profile
Metabolic Pathways
Deuterium labeling slows hepatic metabolism mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are responsible for N-demethylation and hydroxylation of the parent compound (). This delayed metabolism enhances the compound’s half-life (t₁/₂), making it a preferred tracer in long-term pharmacokinetic studies.
Research Applications
Isotopic Tracing in Pharmacokinetics
Medrylamine-d5 Hydrochloride is widely used as an internal standard in quantitative mass spectrometry to measure concentrations of non-deuterated Medrylamine in biological samples. Its deuterated structure eliminates signal overlap, ensuring high analytical accuracy ().
Stability Studies
The compound’s resistance to metabolic degradation allows researchers to study the stability of antihistamines under varying physiological conditions, such as pH fluctuations in the gastrointestinal tract ().
Comparative Drug-Drug Interaction Studies
By co-administering Medrylamine-d5 Hydrochloride with other deuterated drugs, scientists can investigate competitive metabolic pathways and enzyme saturation effects without interference from endogenous compounds ().
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